6-Bromo-4-methoxy-2,3-dimethyl-2H-indazole
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Overview
Description
6-Bromo-4-methoxy-2,3-dimethyl-2H-indazole is a brominated and methoxylated derivative of indazole, a heterocyclic aromatic organic compound. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of o-halobenzaldehydes or their O-methyloximes with hydrazine. This method involves condensation reactions under acidic conditions.
Cu2O-Mediated Cyclization: Another approach involves Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones. This method is advantageous due to its high efficiency and selectivity.
Ag-Catalyzed Nitration–Annulation: Ag-catalyzed nitration–annulation with tert-butyl nitrite is another synthetic route that provides good yields.
Iodine-Mediated Intramolecular Amination: Iodine-mediated intramolecular aryl and sp3 C–H amination is a metal-free method that can be employed for the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, particularly halogenation and methoxylation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using bromine (Br2) or iodine (I2), while methoxylation typically involves methanol (CH3OH) in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated forms.
Reduction Products: Reduced forms of the compound, such as amines.
Substitution Products: Halogenated and methoxylated derivatives.
Scientific Research Applications
Chemistry: 6-Bromo-4-methoxy-2,3-dimethyl-2H-indazole is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound exhibits biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: It is studied for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases. Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which 6-Bromo-4-methoxy-2,3-dimethyl-2H-indazole exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, leading to biological responses. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
4-Bromo-2,6-dimethyl-2H-indazole: A structurally related compound with similar biological activities.
2-Methoxy-3-methyl-2H-indazole: Another methoxylated indazole derivative with comparable properties.
Uniqueness: 6-Bromo-4-methoxy-2,3-dimethyl-2H-indazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
6-bromo-4-methoxy-2,3-dimethylindazole |
InChI |
InChI=1S/C10H11BrN2O/c1-6-10-8(12-13(6)2)4-7(11)5-9(10)14-3/h4-5H,1-3H3 |
InChI Key |
XXMRRXXDOFIHJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=CC2=NN1C)Br)OC |
Origin of Product |
United States |
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